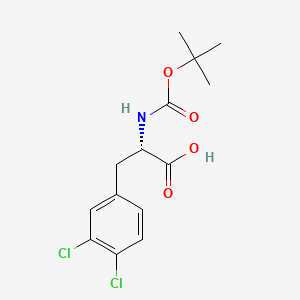

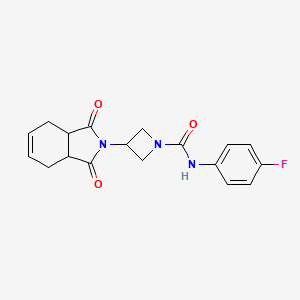

N-(4-methoxybenzyl)-1-phenylethanamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(4-methoxybenzyl)-1-phenylethanamine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Research has shown that these compounds can significantly reduce the rate of corrosion, with some derivatives achieving inhibition efficiencies up to 96.19%. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that prevents the acid from reacting with the steel. This property is particularly useful in industrial processes such as steel pickling, descaling, and oil well acidization, where corrosion control is essential for maintaining the integrity and longevity of metal components (Singh & Quraishi, 2016).

Analytical Characterization

The structural features of N-(4-methoxybenzyl)-1-phenylethanamine and its derivatives have been the subject of analytical studies to understand their chemical properties better. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high resolution mass spectrometry (LC-HR-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy have been utilized to identify and characterize these compounds. Such analytical characterizations are crucial for the development of new synthetic methodologies, understanding the pharmacological properties of these compounds, and for forensic analysis in cases of illicit use (Zuba & Sekuła, 2013).

Reaction Mechanisms

N-(4-methoxybenzyl)-1-phenylethanamine and its derivatives have also been explored in the context of organic synthesis, particularly in studying reaction mechanisms such as migratory insertion. Research in this area provides insights into the reactivity and stability of these compounds under various conditions, contributing to the broader understanding of organometallic chemistry and its applications in catalysis and material science (Robbins et al., 2015).

Material Science

In material science, derivatives of N-(4-methoxybenzyl)-1-phenylethanamine have been studied for their potential in modifying the properties of materials such as lignin. Acidic treatment of lignin in the presence of these compounds has been shown to alter its chemical structure, potentially enhancing its antioxidant properties when incorporated into polymers like polypropylene. This research highlights the versatility of N-(4-methoxybenzyl)-1-phenylethanamine derivatives in modifying and improving the properties of materials for various industrial applications (Pouteau et al., 2005).

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14/h3-11,13,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMOIEFDHGQJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-1-phenylethanamine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)

![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)